(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
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Overview
Description
(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is a chiral compound with a complex structure It contains both an ethyl(methyl)amino group and a triphenylmethylamino group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps. One common method starts with the protection of the amino group using a triphenylmethyl (trityl) group. The protected intermediate is then subjected to a series of reactions, including alkylation and reduction, to introduce the ethyl(methyl)amino group. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-[Ethyl(methyl)amino]-2-[(diphenylmethyl)amino]propan-1-ol
- (2S)-3-[Ethyl(methyl)amino]-2-[(phenylmethyl)amino]propan-1-ol
Uniqueness
What sets (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol apart is the presence of the triphenylmethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H30N2O |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
(2S)-3-[ethyl(methyl)amino]-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C25H30N2O/c1-3-27(2)19-24(20-28)26-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,26,28H,3,19-20H2,1-2H3/t24-/m0/s1 |
InChI Key |
HLWANWVOWIBDJO-DEOSSOPVSA-N |
Isomeric SMILES |
CCN(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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